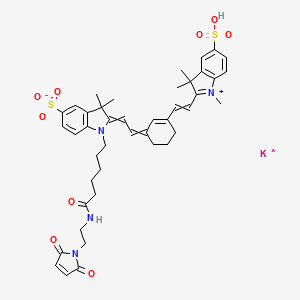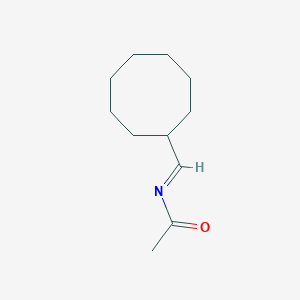
N-(cyclooctylmethylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclooctylmethylidene)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclooctyl group attached to the nitrogen atom of the acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclooctylmethylidene)acetamide can be achieved through the reaction of cyclooctylamine with acetic anhydride under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
Cyclooctylamine+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(cyclooctylmethylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of cyclooctylmethylamine.
Substitution: The compound can participate in nucleophilic substitution reactions where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Cyclooctylmethylidene derivatives with additional oxygen functionalities.
Reduction: Cyclooctylmethylamine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(cyclooctylmethylidene)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(cyclooctylmethylidene)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with receptor sites.
Comparación Con Compuestos Similares
N-(cyclooctylmethylidene)acetamide can be compared with other similar compounds such as:
N-methylacetamide: A simpler amide with a methyl group instead of a cyclooctyl group.
N-phenylacetamide: An amide with a phenyl group, which has different chemical properties and applications.
N-cyclohexylmethylideneacetamide: A compound with a cyclohexyl group, which is structurally similar but has different steric and electronic effects.
The uniqueness of this compound lies in its cyclooctyl group, which imparts distinct steric and electronic properties, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
N-(cyclooctylmethylidene)acetamide |
InChI |
InChI=1S/C11H19NO/c1-10(13)12-9-11-7-5-3-2-4-6-8-11/h9,11H,2-8H2,1H3 |
Clave InChI |
UVQSLOGBLLOZRB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N=CC1CCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane](/img/structure/B13788102.png)
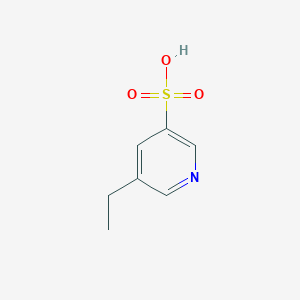
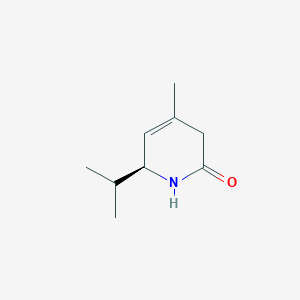
![(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one](/img/structure/B13788112.png)
![1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride](/img/structure/B13788115.png)
![benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate](/img/structure/B13788116.png)


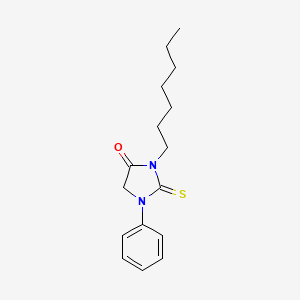


![1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone](/img/structure/B13788152.png)
